![molecular formula C7H2F2N2O2 B1398595 3,5-Difluoro-4-nitrobenzonitrile CAS No. 1123172-88-2](/img/structure/B1398595.png)
3,5-Difluoro-4-nitrobenzonitrile
Overview
Description
3,5-Difluoro-4-nitrobenzonitrile is a chemical compound with the CAS Number: 1123172-88-2 . It has a molecular weight of 184.1 and is a pale-yellow to yellow-brown to brown solid . It is used as a research chemical and can be used as PRDM9 inhibitors to prevent or treat diseases mediated by PRDM9 .
Molecular Structure Analysis
The IUPAC name of 3,5-Difluoro-4-nitrobenzonitrile is the same as its common name . The InChI code is 1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H .Physical And Chemical Properties Analysis
3,5-Difluoro-4-nitrobenzonitrile has a predicted boiling point of 315.8±42.0 °C and a predicted density of 1.51±0.1 g/cm3 . It is stored at room temperature .Scientific Research Applications
PRDM9 Inhibitors
3,5-Difluoro-4-nitrobenzonitrile has been identified as a potential inhibitor of PRDM9, a protein that plays a significant role in meiotic recombination. Inhibitors of PRDM9 can be used to prevent or treat diseases mediated by this protein .
Molecular Simulations
This compound can be used in molecular simulations to understand its interactions and properties. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Difluoro-4-nitrobenzonitrile is primarily used as a research chemical . It has been identified as an inhibitor of PRDM9 , a protein that plays a crucial role in meiosis and genetic recombination .
Mode of Action
As a prdm9 inhibitor, it likely interacts with this protein to prevent or alter its normal function .
Biochemical Pathways
The biochemical pathways affected by 3,5-Difluoro-4-nitrobenzonitrile are likely related to its inhibition of PRDM9 . PRDM9 is involved in the regulation of meiotic recombination hotspots, so the compound’s action could potentially affect genetic recombination processes .
Result of Action
The molecular and cellular effects of 3,5-Difluoro-4-nitrobenzonitrile’s action would depend on its specific interactions with PRDM9 . By inhibiting PRDM9, it could potentially alter genetic recombination processes, though the exact outcomes would likely depend on the specific context and conditions of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3,5-Difluoro-4-nitrobenzonitrile . Factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity .
properties
IUPAC Name |
3,5-difluoro-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIZYTSUHGNYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724426 | |
Record name | 3,5-Difluoro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-nitrobenzonitrile | |
CAS RN |
1123172-88-2 | |
Record name | 3,5-Difluoro-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123172-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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